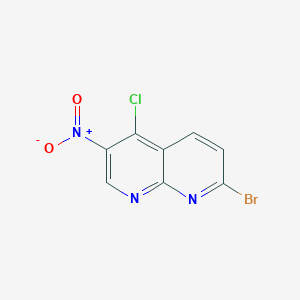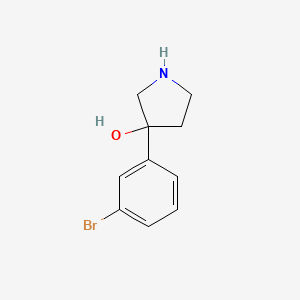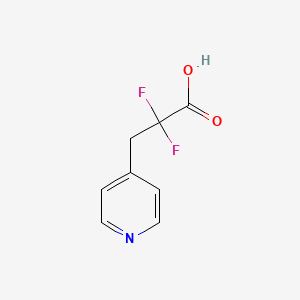
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted at the 4-position with a 2,2-difluoropropanoic acid group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid moiety. One common method is the fluorination of pyridine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through careful control of reaction parameters and purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties imparted by fluorine atoms
Wirkmechanismus
The mechanism by which 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid exerts its effects is primarily through interactions with biological targets influenced by the presence of fluorine atoms. Fluorine can enhance the compound’s binding affinity to enzymes or receptors, alter its metabolic pathways, and improve its overall stability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,2-Difluoro-3-(pyridin-3-yl)propanoic acid
Uniqueness
2,2-Difluoro-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
2,2-difluoro-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
QGIVQSPZFVSHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



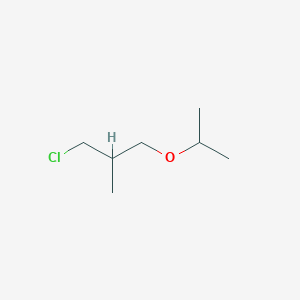
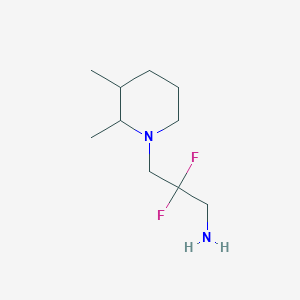
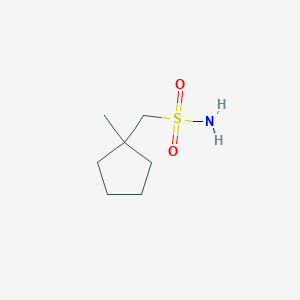
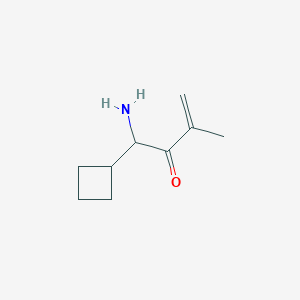
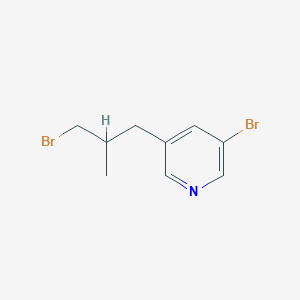
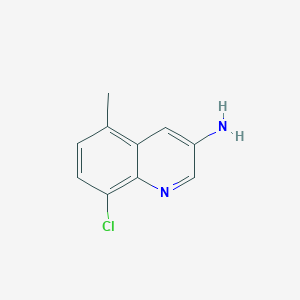
![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
